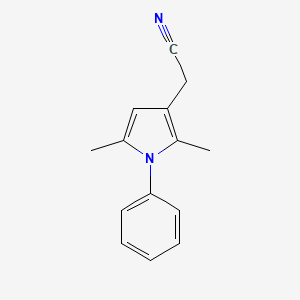

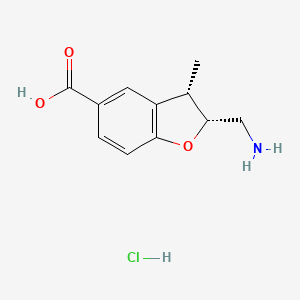

![molecular formula C12H13N3O2 B2871729 8a-Pyridin-4-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1,3-dione CAS No. 2503203-76-5](/img/structure/B2871729.png)

8a-Pyridin-4-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of the tetrahydroimidazo[1,2-a]pyrimidine class . These compounds are known to exhibit a wide variety of biological activities including anti-microbial, analgesic, antipyretic, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of a carbohydrazide with aromatic aldehydes in ethanol at reflux . This leads to the generation of hydrazone derivatives . The synthesis of the carbohydrazide is accomplished in several steps from commercially available 2-amino pyrimidine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the alkylation or acylation of the secondary amine . This is achieved by treating the compound with different alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature .Scientific Research Applications

Synthesis and Inhibitor Development

The compound has been utilized in the synthesis of conformationally restricted farnesyltransferase inhibitor analogues, demonstrating improved in vivo metabolic stability. This synthesis involves intramolecular cyclization derived from the condensation of an amine with a substituted gamma-(1-imidazolyl)butyraldehyde, showcasing its potential in the development of inhibitors with enhanced pharmacokinetic properties (Dinsmore et al., 2000).

Photophysical Properties and Organic Dyes

A series of derivatives of this compound, specifically 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols, were synthesized to investigate their photophysical properties. These derivatives displayed intense fluorescence when excited with UV light, demonstrating large Stokes shifts and high absolute quantum yields. This indicates the compound's potential as a foundation for developing new organic dyes with tunable emission properties (Marchesi, Brenna, & Ardizzoia, 2019).

Catalytic Synthesis of Bicyclic Imidazole Derivatives

The compound's structure has also been employed in the catalytic synthesis of bicyclic imidazole derivatives through a novel one-pot catalytic process. This method allows for the selective formation of hydroxy-functionalized bicyclic imidazoles, demonstrating its utility in synthetic chemistry for producing complex organic structures (Bäuerlein et al., 2009).

Electro-reducible p-dione Adducts

The compound has contributed to the development of electro-reducible p-dione adducts through a facilitated condensation process. This has led to the synthesis of compounds with unusual high density and electrochemical properties, indicating its use in creating materials with potential electronic applications (Joyce et al., 2012).

Mechanism of Action

Future Directions

The development of new antimicrobial agents remains a major challenging task due to the intensely increasing multi-drug resistant microbial infections . Compounds like “8a-Pyridin-4-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1,3-dione” could potentially be explored further for their antimicrobial properties.

Properties

IUPAC Name |

8a-pyridin-4-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-10-12(9-3-6-13-7-4-9)5-1-2-8-15(12)11(17)14-10/h3-4,6-7H,1-2,5,8H2,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDSBVYIHCOVEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=O)NC(=O)C2(C1)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylbenzamide;dihydrochloride](/img/structure/B2871646.png)

![5-(5-Fluoropyrimidin-4-yl)-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2871647.png)

![Methyl 2-(aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate;hydrochloride](/img/structure/B2871648.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B2871653.png)

![Ethyl 4-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2871654.png)

![4-{3-[1-(Prop-2-yn-1-yl)piperidin-4-yl]propyl}morpholine](/img/structure/B2871655.png)

![2-Chloro-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2871658.png)

![N-(2-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2871663.png)

![N-(4-(dimethylamino)phenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2871664.png)